molecular formula C9H10N2O2 B6284022 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 943894-85-7

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6284022
CAS No.: 943894-85-7
M. Wt: 178.19 g/mol
InChI Key: XNYQTDQCTDELDM-UHFFFAOYSA-N
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Description

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both an oxazole ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with formaldehyde and a suitable amine can lead to the formation of the desired benzoxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds.

Scientific Research Applications

6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,3-benzoxazol-2-one: Lacks the aminomethyl group, resulting in different reactivity and applications.

    6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Properties

CAS No.

943894-85-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(aminomethyl)-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5,10H2,1H3

InChI Key

XNYQTDQCTDELDM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)OC1=O

Purity

95

Origin of Product

United States

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